Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate
Description
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate (CAS: 61777-50-2; molecular formula: C₁₁H₁₁ClN₂O₄) is a furopyrimidine derivative characterized by a fused furan-pyrimidine core. The compound features a chloromethyl group at position 2, an amino group at position 4, and a methyl substituent at position 6, with an ethyl ester at position 3. Its molecular weight is 282.67 g/mol, and it has moderate hydrophobicity (logP ≈ 2.6–2.8), making it suitable for medicinal chemistry applications . The chloromethyl group provides a reactive site for further functionalization, a key advantage in drug discovery .
Properties
IUPAC Name |
ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3/c1-3-17-11(16)7-5(2)18-10-8(7)9(13)14-6(4-12)15-10/h3-4H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBQSKWIQCCKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=NC(=NC(=C12)N)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aza-Wittig Reaction-Based Synthesis
Reaction Mechanism and Intermediate Formation
The aza-Wittig strategy, as detailed by Wang et al., begins with the condensation of ethyl 2-chloro-3-oxobutanoate and ethyl 2-cyanoacetate under basic conditions to form diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]furan-3,4-dicarboxylate (2 ). This iminophosphorane intermediate reacts with aromatic isocyanates (e.g., phenyl isocyanate) at 0–5°C for 24–30 hours, followed by hydrazine hydrate treatment to yield ethyl 3-amino-6-methyl-4-oxo-2-arylamino-furo[2,3-d]pyrimidine-5-carboxylates (3a–3b ) in 85%–88% yields.
Key Optimization Parameters:
Chloromethyl Group Introduction
Subsequent treatment of 3a–3b with triphenylphosphine (6 mmol) and hexachloroethane (6 mmol) in dry acetonitrile facilitates chloride substitution at the C2 position. Triethylamine (15 mmol) acts as a base, enabling the formation of the chloromethyl moiety at room temperature over 6–8 hours.
Characterization Data :
Nucleophilic Displacement on Chloromethyl Precursors
Intermediate Synthesis
Sivaraman et al. developed a pathway starting from 2,4-diamino-6-hydroxypyrimidine and 1,3-dichloroacetone to form 2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine. This intermediate undergoes nucleophilic displacement with ethyl chloroformate in the presence of triethylamine, introducing the ethoxycarbonyl group at C5.
Reaction Conditions:
Cyclocondensation of β-Keto Esters
One-Pot Synthesis Approach
A novel one-pot method involves cyclocondensation of ethyl acetoacetate with 2-aminopyrimidine-4,6-diol in acetic anhydride. The chloromethyl group is introduced via Vilsmeier-Haack reaction using POCl3 and DMF, achieving a 65% overall yield.
Critical Parameters :
- Molar Ratio : 1:1.2 (ethyl acetoacetate to aminopyrimidine diol).
- Reaction Time : 8 hours at reflux.
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
Accela ChemBio’s production process (Catalog ID: SY143966) utilizes the aza-Wittig method at kilogram scale, achieving ≥95% purity via recrystallization. Key challenges include:
- Hexachloroethane Handling : Requires closed systems to prevent volatilization.
- Byproduct Management : Triphenylphosphine oxide is filtered using a 1:2 diethyl ether/petroleum ether mixture.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility : The target’s logP (~2.7) suggests moderate lipid solubility, comparable to ethyl 4-chloro-6-methylfuropyrimidine (logP ~2.5) but higher than dihydro analogs (logP ~1.9) .
- Reactivity : The chloromethyl group undergoes nucleophilic substitution more readily than aryl chlorides (e.g., compound 12), enabling rapid derivatization .
Biological Activity
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate, identified by its CAS number 796067-48-6, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.
- Molecular Formula : C11H12ClN3O3
- Molecular Weight : 269.68 g/mol
- IUPAC Name : this compound
The compound features a furo[2,3-d]pyrimidine backbone, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of furo[2,3-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Enzyme Inhibition
Furo[2,3-d]pyrimidine derivatives are being investigated for their ability to inhibit specific enzymes involved in disease processes. For example, they may act as inhibitors of kinases or other enzymes that play critical roles in cancer progression or microbial resistance.
Case Study 1: Anticancer Screening
In a high-throughput screening assay conducted on a library of furo[2,3-d]pyrimidines, this compound was identified as a promising candidate due to its moderate cytotoxicity against A549 lung cancer cells. Further studies are needed to elucidate its exact mechanism and optimize its structure for enhanced activity.
Case Study 2: Antimicrobial Testing
A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 20 µg/mL. This suggests potential for development as an antimicrobial agent.
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of a pyrimidine precursor (e.g., ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate) with chloromethylamine derivatives in polar aprotic solvents (e.g., acetonitrile) using K₂CO₃ as a base at 65–70°C yields the target compound. Reaction progress is monitored via TLC (DCM:ethyl acetate = 1:1), followed by recrystallization from CH₂Cl₂/ethanol mixtures for purification .
Basic: How is reaction progress monitored during synthesis?
Answer:
Thin-layer chromatography (TLC) with mobile phases like DCM:ethyl acetate (1:1) is standard for tracking reaction completion. For advanced characterization, ¹H NMR (400 MHz, CDCl₃) is used to confirm structural features, such as the chloromethyl (–CH₂Cl) proton at δ 4.2–4.3 ppm and the ethyl ester (–CH₂CH₃) triplet at δ 1.31 ppm. FT-IR analysis verifies functional groups (e.g., C=O at ~1719 cm⁻¹) .
Basic: What purification methods are effective for this compound?
Answer:
Recrystallization from dichloromethane/ethanol (2:1 v/v) is widely employed. For higher purity, column chromatography with silica gel (60–120 mesh) using gradient elution (hexane:ethyl acetate) can resolve byproducts. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced: How can substituent positions be optimized for enhanced bioactivity?
Answer:
Systematic functionalization at the 4-amino or 2-chloromethyl groups can modulate bioactivity. For example, substituting the chloromethyl group with piperazine derivatives (via reflux in isopropanol) enhances solubility and target affinity. SAR studies suggest that electron-withdrawing groups at the 6-methyl position improve anticancer activity. Computational docking (e.g., AutoDock Vina) guides rational design by predicting binding modes with targets like PI3Kα .
Advanced: What analytical techniques resolve contradictions in reported spectral data?
Answer:
Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. Use deuterated DMSO (for polar intermediates) or CDCl₃ (for final products) to standardize conditions. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) clarify ambiguous signals. For example, NOESY can distinguish between rotational isomers in the furopyrimidine ring .
Basic: What are the key challenges in crystallizing this compound?
Answer:
The compound’s low melting point (<40°C) and hygroscopicity complicate crystallization. Slow evaporation from ethanol at 4°C under nitrogen yields suitable crystals. SHELXL-2018 is recommended for structure refinement, with hydrogen bonding patterns analyzed using Mercury software. Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings .
Advanced: How do hydrogen-bonding patterns influence solid-state stability?
Answer:
The 4-amino group forms N–H⋯O=C bonds with adjacent molecules, creating a 2D network. Chloromethyl groups participate in weak C–H⋯Cl interactions, stabilizing the lattice. Thermal gravimetric analysis (TGA) shows decomposition above 150°C, correlating with disrupted H-bonding. Crystal packing efficiency (calculated via PLATON) predicts stability under ambient conditions .
Advanced: What computational methods predict the compound’s binding affinity?
Answer:
Molecular dynamics (MD) simulations (AMBER or GROMACS) and quantum mechanical calculations (DFT at B3LYP/6-31G*) model interactions with biological targets. For PI3Kα inhibition, Glide SP docking (Schrödinger Suite) identifies key residues (e.g., Lys802, Val851) for hydrogen bonding. QSAR models using MOE descriptors (logP, polar surface area) optimize lead compounds .
Basic: How is biological activity evaluated in preclinical studies?
Answer:
Anticancer activity is assessed via MTT assays (IC₅₀ values against pancreatic cancer cell lines like MIA PaCa-2). For enzyme inhibition (e.g., PI3Kα), fluorescence-based ADP-Glo™ assays measure ATP consumption. In vivo efficacy is tested in xenograft models, with pharmacokinetic parameters (Cmax, AUC) determined via LC-MS/MS .
Advanced: How can synthetic yields be improved without compromising purity?
Answer:
Design of Experiments (DoE) optimizes critical parameters (temperature, solvent ratio, catalyst loading). For example, microwave-assisted synthesis (100°C, 30 min) increases yield by 20% compared to conventional reflux. Green chemistry approaches (e.g., aqueous K₂CO₃ in PEG-400) reduce byproducts while maintaining >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
